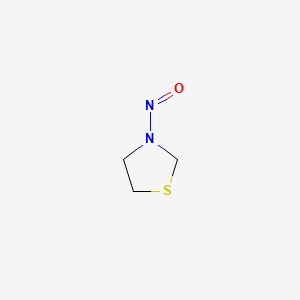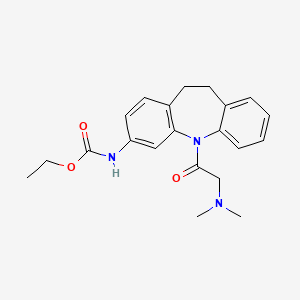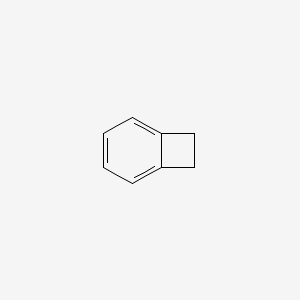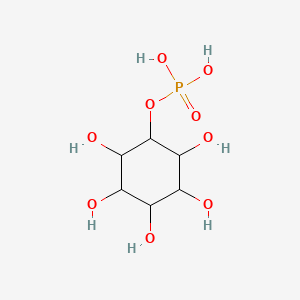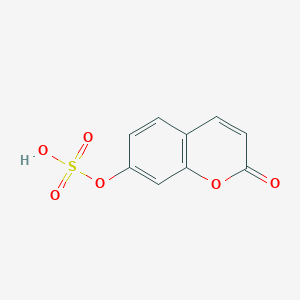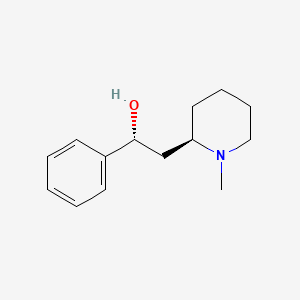
(R*,R*)-(+-)-1-Methyl-alpha-phenyl-2-piperidineethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(R*,R*)-(+-)-1-Methyl-alpha-phenyl-2-piperidineethanol is a natural product found in Sedum acre with data available.
Scientific Research Applications
Neuroprotective Activity
- (R*,R*)-(+-)-1-Methyl-alpha-phenyl-2-piperidineethanol, structurally similar to ifenprodil, has been identified as a potent neuroprotectant. It is particularly effective in protecting hippocampal neurons from glutamate toxicity, showing over 900-fold less effectiveness in cerebellar granule neurons. Its neuroprotective activity is mediated through a high-affinity binding site distinct from the agonist and TCP binding sites of the NMDA receptor. This compound also exhibits a functional selectivity for hippocampal neurons and is localized in the forebrain, notably in the hippocampus and outer layers of the cortex (Menniti et al., 1997).
Antiarrhythmic Activity
- A series of alpha-[(diarylmethoxy)methyl]-1-piperidineethanols, including compounds structurally related to (R*,R*)-(+-)-1-Methyl-alpha-phenyl-2-piperidineethanol, demonstrated antiarrhythmic activity in a coronary artery ligated dog model. These findings indicate the potential utility of such compounds in antiarrhythmic therapies (Hoefle et al., 1991).
Enantioselective Synthesis
- 2-Piperidineethanol and its N-protected aldehyde have been used in the synthesis of various natural and synthetic compounds. The presence of a stereocenter at position 2 of the piperidine skeleton and an easily-functionalizable alcohol group makes it a valuable starting material for enantioselective synthesis. Both synthetic and enzymatic methods for the resolution of racemic 2-Piperidineethanol have been explored, highlighting its utility in the synthesis of enantiopure compounds (Perdicchia et al., 2015).
Antihypertensive and Antiarrhythmic Effects
- The compound MG-1(R,S), and its enantiomers, derived from 1-[2-hydroxy-3-(4-phenyl-1-piperazinyl)propyl]-pyrrolidin-2-one, have been tested for antiarrhythmic and hypotensive activities. The S-enantiomer demonstrated the most significant effect in decreasing blood pressure and exhibiting antiarrhythmic activity. These results suggest the potential of these compounds in treating cardiovascular conditions (Sapa et al., 2011).
Synthesis of Piperazine-2,5-diones
- Piperazine-2,5-diones, which are relevant in various pharmaceutical applications, can be synthesized via Dieckmann cyclization of certain substructures, including those related to (R*,R*)-(+-)-1-Methyl-alpha-phenyl-2-piperidineethanol. The starting materials for this synthesis are assembled using standard acylation and oxidation processes from β-(alkylamino)alcohol, an essential component in the production of these compounds (Aboussafy & Clive, 2012).
Hypolipidemic Activity
- Some analogues of (R*,R*)-(+-)-1-Methyl-alpha-phenyl-2-piperidineethanol have shown potential in reducing serum cholesterol and triglyceride levels. Specifically, compounds like (R,S)-(3,5-dimethylisoxazol-4-yl)[4-(1-methylethyl)phenyl] (4-methylpiperazin-1-yl)methane dihydrochloride have demonstrated significant hypolipidemic activity in rats, suggesting their potential application in the treatment of lipid disorders (Ashton et al., 1984).
properties
CAS RN |
1630-44-0 |
|---|---|
Product Name |
(R*,R*)-(+-)-1-Methyl-alpha-phenyl-2-piperidineethanol |
Molecular Formula |
C14H21NO |
Molecular Weight |
219.32 g/mol |
IUPAC Name |
(1R)-2-[(2R)-1-methylpiperidin-2-yl]-1-phenylethanol |
InChI |
InChI=1S/C14H21NO/c1-15-10-6-5-9-13(15)11-14(16)12-7-3-2-4-8-12/h2-4,7-8,13-14,16H,5-6,9-11H2,1H3/t13-,14-/m1/s1 |
InChI Key |
GOWRYACIDZSIHI-ZIAGYGMSSA-N |
Isomeric SMILES |
CN1CCCC[C@@H]1C[C@H](C2=CC=CC=C2)O |
SMILES |
CN1CCCCC1CC(C2=CC=CC=C2)O |
Canonical SMILES |
CN1CCCCC1CC(C2=CC=CC=C2)O |
synonyms |
(+)-sedamine sedamine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



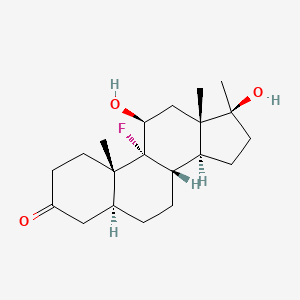
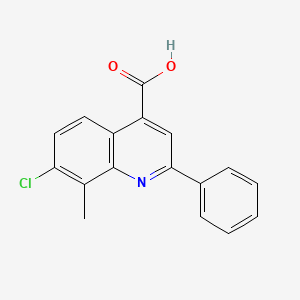
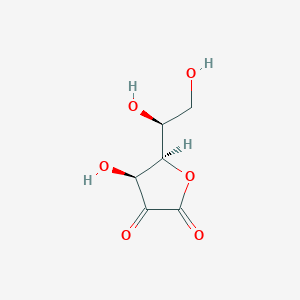
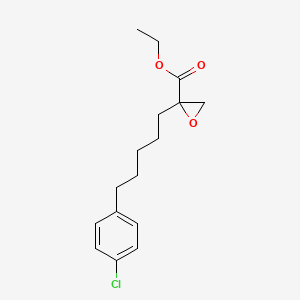
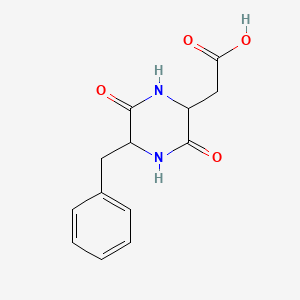
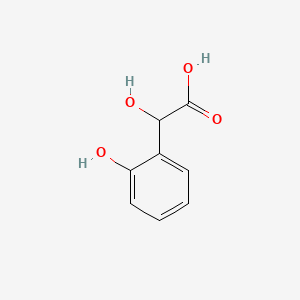
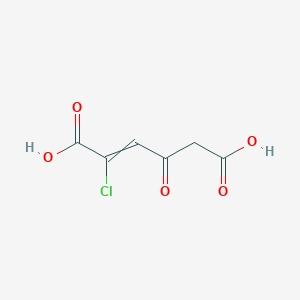
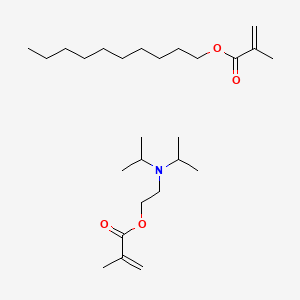
![3-amino-N-[2-(3,4-dihydroxyphenyl)ethyl]propanamide](/img/structure/B1212679.png)
